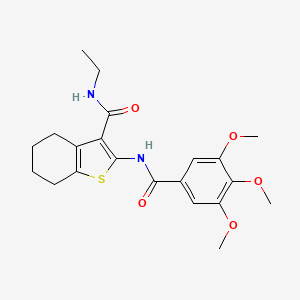

N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-5-22-20(25)17-13-8-6-7-9-16(13)29-21(17)23-19(24)12-10-14(26-2)18(28-4)15(11-12)27-3/h10-11H,5-9H2,1-4H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKYTTQVPBPXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized by the cyclization of 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.

Introduction of the Trimethoxybenzamido Group: The trimethoxybenzamido group can be introduced by reacting the benzothiophene core with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Ethylation: The final step involves the ethylation of the amide nitrogen using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Reactivity

The compound’s structural features—tetrahydro-benzothiophene core , carboxamide , and trimethoxybenzamido groups —dictate its reactivity. Key functional groups include:

-

Amide bonds (CONH2 and CONH-Ar), which undergo hydrolysis, amidation, or nucleophilic substitution.

-

Sulfur-containing thiophene ring , susceptible to oxidation or electrophilic substitution.

-

Trimethoxybenzoyl group , which may participate in esterification or acylation reactions.

Hydrolysis of Amide Bonds

Amide hydrolysis typically occurs under acidic or basic conditions, yielding carboxylic acids and amines. For the carboxamide group , hydrolysis would release the corresponding carboxylic acid, while the benzamido group could release the trimethoxybenzoyl fragment .

Condensation Reactions

Similar compounds (e.g., azomethine derivatives) undergo condensation with aldehydes to form imine bonds . While the target compound lacks a free amino group, its benzamido moiety may participate in analogous reactions under specific conditions, though stability may limit reactivity.

Oxidation of the Thiophene Ring

The tetrahydro-benzothiophene core may oxidize to form disulfide derivatives or undergo electrophilic aromatic substitution, though experimental data for this specific compound is not explicitly available.

Comparative Analysis of Related Compounds

Structural analogs exhibit distinct reactivity profiles due to functional group variations:

Biological Interaction Relevance

While the query focuses on chemical reactions, the compound’s structural motifs suggest potential biological activity through:

Scientific Research Applications

N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamido Group

The 3,4,5-trimethoxybenzamido group distinguishes the target compound from analogs with alternative substituents:

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (): A simpler benzamide derivative lacking the benzothiophene core. The bromophenyl group may enhance halogen bonding but reduces the molecule's rigidity compared to the tetrahydrobenzothiophene scaffold.

- N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Substitutes the trimethoxybenzamido with a 2-fluorophenoxyacetamido group.

Table 1: Impact of Benzamido Substituents

Variations in Carboxamide Substituents

The N-ethyl group on the carboxamide is compared to other alkyl and aryl substitutions:

- N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Replaces ethyl with methoxyethyl, introducing an oxygen atom. This may increase hydrophilicity and alter metabolic pathways .

Table 2: Carboxamide Substituent Effects

Modifications to the Benzothiophene Core

- 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (): A methyl group at the 6-position and a carboxylic acid at the 3-position. The methyl group may induce conformational changes, while the carboxylic acid enhances polarity but reduces cell permeability .

Table 3: Core Modifications

Structure-Activity Relationship (SAR) Insights

Q & A

Q. Table 1: Representative Synthesis and Characterization Data

| Compound ID | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | LC-MS [M+H]+ |

|---|---|---|---|---|

| Analog 23 | 75 | 197–199 | 1720 (C=O), 3305 (NH) | 483.2 |

| Analog 24 | 68 | 191–194 | 1695 (C=O), 1680 (C=C) | 469.1 |

What preliminary biological screening data exist for benzothiophene-3-carboxamide derivatives?

Methodological Answer:

Similar compounds (e.g., ) exhibit antibacterial and antifungal activities, likely via membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase). For example:

- Antibacterial assays : MIC values of 8–32 µg/mL against S. aureus and E. coli.

- Antifungal assays : 60–80% inhibition of C. albicans at 50 µg/mL.

Screening should follow CLSI guidelines using broth microdilution and time-kill kinetics .

Advanced Research Questions

How can reaction conditions be optimized for derivatives with improved bioactivity?

Methodological Answer:

Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst). For example:

- Central Composite Design (CCD) to optimize acylation reaction yield ().

- Response Surface Methodology (RSM) for identifying critical factors (e.g., anhydride stoichiometry).

Computational tools (e.g., ICReDD’s quantum chemical reaction path searches) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Table 2: DoE Parameters for Acylation Optimization

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 0–40 | 25 |

| Solvent (CH₂Cl₂) | 10–50 mL | 30 mL |

| Reaction Time (h) | 4–24 | 12 |

How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

Contradictions often arise from substituent effects (e.g., electron-withdrawing vs. donating groups). Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Compare analogs like compound 4g () with halogen substitutions (Cl, F) to assess electronic effects.

- Molecular Docking : Simulate binding to targets (e.g., tubulin for anticancer activity) using AutoDock Vina.

- Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends (e.g., 3,4,5-trimethoxy groups enhance membrane permeability) .

What computational methods predict reactivity and regioselectivity in benzothiophene derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Transition State Modeling : Use Gaussian 16 to model pathways (e.g., acylation at C2 vs. C3).

- Machine Learning : Train models on datasets (e.g., ) to predict reaction outcomes.

For example, ’s ICReDD framework integrates these methods to design reactions with >90% regioselectivity .

How to validate crystallographic data for structural analogs?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths/angles (e.g., C=O at 1.21 Å in ).

- Powder XRD : Compare experimental vs. simulated patterns (Mercury software).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding in ’s ethyl derivative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.